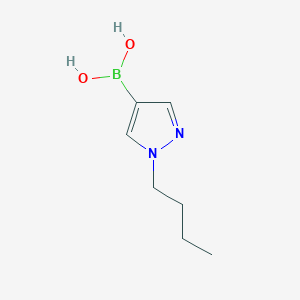

1-Butylpyrazole-4-boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Butylpyrazole-4-boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyrazole ring with a butyl substituent at the nitrogen atom. Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling

Vorbereitungsmethoden

1-Butylpyrazole-4-boronic acid can be synthesized through several routes. One common method involves the borylation of 1-butylpyrazole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions and can be carried out in solvents like tetrahydrofuran or dimethylformamide .

Industrial production methods for boronic acids often involve the use of Grignard reagents or organolithium compounds to introduce the boronic acid group. These methods are scalable and can produce high yields of the desired product .

Analyse Chemischer Reaktionen

1-Butylpyrazole-4-boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane.

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water. Major products formed from these reactions include biaryl compounds and other substituted pyrazoles .

Wissenschaftliche Forschungsanwendungen

While there isn't specific information available about the applications of "1-Butylpyrazole-4-boronic acid," the search results do provide context on boronic acids and their uses in organic synthesis and medicinal chemistry.

Boronic acids possess anticancer, antibacterial, and antiviral activities, and can be used as sensors and delivery systems . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics, potentially improving existing activities . The preparation of compounds with this chemical group is relatively simple and well known .

Boronic Acids in Medicinal Chemistry

Boronic acids have applications in medicinal chemistry, with interest in these compounds growing after the discovery of bortezomib .

Approved drugs containing boronic acids :

- Bortezomib Approved by FDA in 2003, is used for the treatment of multiple myeloma .

- N -dipeptidyl boronic acid Approved by FDA and EMA in 2015 and 2016, is also used for treatment of multiple myeloma, having the same mechanism as bortezomib .

- Vaborbactam Approved by the FDA in 2017 and by the EMA in 2018, is a β-lactamase inhibitor used with antibiotics to treat urinary, abdominal, and lung infections .

Wirkmechanismus

The mechanism of action of 1-Butylpyrazole-4-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The boronic acid group can interact with hydroxyl groups on biomolecules, leading to the formation of stable complexes .

Vergleich Mit ähnlichen Verbindungen

1-Butylpyrazole-4-boronic acid can be compared to other boronic acids such as phenylboronic acid and pinacolborane. While phenylboronic acid is widely used in organic synthesis, this compound offers unique properties due to the presence of the pyrazole ring, which can enhance its reactivity and selectivity in certain reactions . Similar compounds include:

- Phenylboronic acid

- Pinacolborane

- Cyclobutylboronic acid

These compounds share the boronic acid functional group but differ in their substituents, which can influence their chemical behavior and applications.

Biologische Aktivität

1-Butylpyrazole-4-boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols and have been utilized in various therapeutic applications, including cancer treatment and antibacterial agents. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Characteristics

This compound features a unique structural configuration that enhances its reactivity and selectivity in biological systems. The presence of the pyrazole ring contributes to its biological interactions, making it a candidate for further pharmacological exploration .

Anticancer Activity

Recent studies have indicated that boronic acids, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have been shown to inhibit proteasome activity, which is crucial for cancer cell survival. Bortezomib, a well-known boronic acid derivative, serves as a reference point for the anticancer potential of similar compounds .

Case Study: In Vitro Cytotoxicity

In a comparative study of various boronic acids, this compound demonstrated cytotoxic effects against several cancer cell lines. The compound's IC50 values were assessed using standard MTT assays, revealing a notable efficacy against breast cancer (MCF-7) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 |

| Bortezomib | MCF-7 | 12.50 |

This data suggests that while this compound is effective, further optimization may be necessary to enhance its potency compared to established drugs like bortezomib .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. Research indicates that this compound exhibits activity against various bacterial strains, including Escherichia coli. The minimum inhibitory concentrations (MIC) were determined through broth microdilution methods.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 6.50 |

| Staphylococcus aureus | 5.00 |

These findings highlight the potential of this compound as an antibacterial agent, particularly in the face of rising antibiotic resistance .

Enzyme Inhibition

Boronic acids are known for their ability to inhibit various enzymes. In particular, studies have shown that this compound can inhibit acetylcholinesterase and butyrylcholinesterase enzymes.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 115.63 |

| Butyrylcholinesterase | 3.12 |

The inhibition of these enzymes suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent .

Eigenschaften

IUPAC Name |

(1-butylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJWRDQDMVDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.